molecular formula C14H15NO2S B1595380 Methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate CAS No. 350990-08-8

Methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate

Cat. No. B1595380
M. Wt: 261.34 g/mol
InChI Key: BIKADMQIXDZGBU-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate” is a chemical compound with the CAS Number: 350990-08-8. It has a molecular weight of 262.35 and its IUPAC name is "methyl 2-amino-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C14H15NO2S/c1-8-4-5-10 (6-9 (8)2)11-7-18-13 (15)12 (11)14 (16)17-3/h4-7H,15H2,1-3H3" . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . . The storage temperature is 28 C .

Scientific Research Applications

“Methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate” is a chemical compound with the CAS Number: 350990-08-8 . It has a molecular weight of 262.35 and is stored at temperatures between 28 C .

Thiophene and its substituted derivatives, including “Methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate”, are an important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

One specific application of “Methyl 2-aminothiophene-3-carboxylate” is in the preparation of 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene .

  • Antimicrobial Activity

    • Summary: Thiophene derivatives, including “Methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate”, have been reported to possess antimicrobial activity .
    • Results: Some thiophene derivatives have shown potent activity against certain microbial species .
  • Synthesis of Heterocyclic Compounds

    • Summary: The thiophene nucleus is an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .
    • Results: A wide range of therapeutic applications of thiophene derivatives has been surveyed in the literature .
  • Preparation of 3-thiaisatoic Anhydride

    • Summary: “Methyl 2-aminothiophene-3-carboxylate” can be used in the preparation of 3-thiaisatoic anhydride .
    • Method: This involves hydrolysis, followed by the reaction with phosgene .
    • Results: The result is the formation of 3-thiaisatoic anhydride .
  • Synthesis of 4-Nitro and 4-Aminothienyl Ureas

    • Summary: Methyl 3-aminothiophene-2-carboxylate is used in the synthesis of 4-nitro and 4-aminothienyl ureas .
    • Results: The result is the formation of 4-nitro and 4-aminothienyl ureas .
  • Total Synthesis of Quinazolinocarboline Alkaloids

    • Summary: Methyl 3-aminothiophene-2-carboxylate is used in the total synthesis of quinazolinocarboline alkaloids .
    • Results: The result is the formation of quinazolinocarboline alkaloids .
  • Preparation of Thienopyrimidinone Analogs

    • Summary: Methyl 3-aminothiophene-2-carboxylate is used in the preparation of thienopyrimidinone analogs .
    • Results: The result is the formation of thienopyrimidinone analogs .

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-8-4-5-10(6-9(8)2)11-7-18-13(15)12(11)14(16)17-3/h4-7H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKADMQIXDZGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358008
Record name methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate

CAS RN

350990-08-8
Record name methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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